molecular formula C5H11ClN2S B1143389 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 1121-91-1

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B1143389
CAS RN: 1121-91-1
M. Wt: 166.67
InChI Key:
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Description

“6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine” belongs to the class of organic compounds known as 1,3-thiazines . These are organic compounds containing 1,3-thiazine, a six-member ring .


Molecular Structure Analysis

The molecular formula of “6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine” is C5H10N2S . The InChI representation of the molecule is InChI=1S/C5H10N2S/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7) .


Physical And Chemical Properties Analysis

The average mass of “6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine” is 130.211 Da . The molecule has a net charge of 0 .

Scientific Research Applications

Pharmacology: Nitric Oxide Synthase Inhibition

This compound has been identified as a selective type II (inducible) nitric oxide synthase (NOS) inhibitor . It’s particularly significant in pharmacological research aimed at controlling inflammatory responses, as excessive production of nitric oxide by inducible NOS can lead to inflammation and tissue damage.

Chemical Synthesis: Building Block for Thiazine Derivatives

The structure of 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine makes it a valuable building block for the synthesis of various thiazine derivatives . These derivatives are important for creating new molecules with potential therapeutic effects.

Biochemistry: Metabolite Analysis

As a metabolite, this compound’s presence and concentration in biological samples can be an indicator of certain biochemical pathways or disease states . Its detection and quantification are crucial for metabolic studies and diagnostic research.

Mechanism of Action

Target of Action

The primary target of 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as 2-amino-5,6-dihydro-6-methyl-4h-1,3-thiazine, is the Type II (inducible) nitric oxide synthase (iNOS) . iNOS is an enzyme responsible for the production of nitric oxide, a key player in the immune response and inflammation.

Mode of Action

2-amino-5,6-dihydro-6-methyl-4h-1,3-thiazine acts as a selective inhibitor of iNOS . By inhibiting iNOS, it reduces the production of nitric oxide, thereby modulating the immune response and inflammation.

Biochemical Pathways

The inhibition of iNOS affects the nitric oxide pathway . Nitric oxide is a signaling molecule involved in various physiological and pathological processes. By inhibiting its production, 2-amino-5,6-dihydro-6-methyl-4h-1,3-thiazine can influence these processes, particularly those related to immune response and inflammation .

Pharmacokinetics

It is known to be soluble in water , which suggests it could have good bioavailability

Result of Action

By inhibiting iNOS and reducing nitric oxide production, 2-amino-5,6-dihydro-6-methyl-4h-1,3-thiazine can modulate the immune response and inflammation. It has been tested against lipopolysaccharide (LPS)-induced inflammation in rats, showing promising results .

properties

IUPAC Name

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATVOUKHGLKDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017097
Record name 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine

CAS RN

1121-91-1
Record name 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine
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